Methyl 2-bromo-5-(difluoromethyl)benzoate
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Overview
Description
Methyl 2-bromo-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and difluoromethyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of a benzoate precursor. One common method starts with methyl anthranilate, which undergoes bromination to introduce the bromine atom at the 2-position. This is followed by a difluoromethylation reaction to introduce the difluoromethyl group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed.
Reduction Reactions: The corresponding alcohol is formed from the ester group.
Scientific Research Applications
Methyl 2-bromo-5-(difluoromethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(difluoromethyl)benzoate depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 5-bromo-2-methylbenzoate
Uniqueness
Methyl 2-bromo-5-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications .
Properties
Molecular Formula |
C9H7BrF2O2 |
---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
methyl 2-bromo-5-(difluoromethyl)benzoate |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4,8H,1H3 |
InChI Key |
IJVJMJPASJSXOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)F)Br |
Origin of Product |
United States |
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